N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at position 5 and a 3-(trifluoromethyl)benzamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropylthio substituent may influence electronic and steric properties. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are explored for diverse biological activities, including anticancer, antimicrobial, and kinase inhibition .
Properties
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-7(2)21-12-19-18-11(22-12)17-10(20)8-4-3-5-9(6-8)13(14,15)16/h3-7H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJPRAAGPPTAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-isopropylthio-1,3,4-thiadiazole with 3-trifluoromethylbenzoyl chloride. The process may require specific conditions to optimize yield and purity.
Biological Activities
Research has demonstrated that compounds containing the thiadiazole moiety exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells through caspase-dependent pathways. For instance, a study focusing on related compounds indicated significant cytotoxic effects against prostate cancer cell lines (PC3) with IC50 values indicating effective concentrations for inducing cell death .
- Antifungal Properties : The compound has also been evaluated for antifungal activity. In comparative studies, certain derivatives exhibited better efficacy than established fungicides like pyraclostrobin against various fungal strains, suggesting potential use in agricultural applications .
- Toxicity Assessments : Toxicity studies using zebrafish embryos have classified some related compounds as low-toxicity agents. This aspect is crucial for evaluating the safety profile of new compounds intended for therapeutic or agricultural use .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A specific study investigated the anticancer effects of N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives against PC3 prostate cancer cells. The results indicated a concentration-dependent increase in cytotoxicity, with apoptosis being confirmed through flow cytometry analysis. The mechanism was linked to the activation of caspases, which are critical mediators in programmed cell death.
Case Study: Agricultural Applications
In agricultural trials, compounds derived from the thiadiazole framework were tested for their ability to inhibit fungal pathogens affecting crops. The results showed that certain derivatives had superior efficacy compared to traditional fungicides, suggesting their potential as eco-friendly alternatives in pest management strategies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 1,3,4-thiadiazole scaffold allows extensive structural modifications. Key analogs and their substituents are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF3) group in the target compound enhances stability and membrane permeability compared to analogs with nitro (-NO2) or cyano (-CN) groups .
- Heterocyclic Fusions : Compounds like 8a () incorporate pyridine rings, broadening π-π stacking interactions, unlike the simpler benzamide in the target compound .
Key Observations :
- Yields: Most analogs (e.g., 8a, 7c) are synthesized in 70–80% yields via reflux in ethanol or acetic acid, suggesting the target compound may follow similar efficiency .
- Melting Points : Higher melting points (e.g., 290°C for 8a) correlate with extended conjugation or crystalline packing, which the target compound’s -CF3 group may disrupt .
Q & A
Q. What are the common synthetic routes for N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide?
Methodological Answer: The synthesis typically involves coupling a substituted 1,3,4-thiadiazol-2-amine with a benzoyl chloride derivative. For example:
- Step 1: Prepare the thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents under reflux (e.g., 90°C for 3 hours) .
- Step 2: React 5-(isopropylthio)-1,3,4-thiadiazol-2-amine with 3-(trifluoromethyl)benzoyl chloride in pyridine or DMF at room temperature, followed by purification via recrystallization or column chromatography .
Key Variations: Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes) and improves yields (70–85%) compared to conventional heating .
Q. How is the purity and structural integrity of this compound confirmed?
Methodological Answer: Standard analytical techniques include:
- Chromatography: TLC (silica gel, hexane/ethyl acetate) for reaction monitoring .
- Spectroscopy:
- ¹H/¹³C NMR (400 MHz, DMSO-d₆ or CDCl₃): Confirm substituent integration (e.g., isopropylthio protons at δ 1.3–1.5 ppm, trifluoromethyl at δ 122–125 ppm in ¹³C) .
- FT-IR: Amide C=O stretch at ~1650–1680 cm⁻¹ and thiadiazole ring vibrations at ~1450–1550 cm⁻¹ .
- Mass Spectrometry (ESI-MS): Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₃F₃N₂OS₂: 356.03) .
- HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers evaluate the anticancer activity of this compound?
Methodological Answer:
- In Vitro Cytotoxicity: Use MTT assays against cancer cell lines (e.g., MDA-MB-231, PC3, U87) with IC₅₀ values calculated via nonlinear regression .
- Mechanistic Studies:
- Kinase Inhibition: Screen against tyrosine kinases (e.g., Abl, Src) using ADP-Glo™ assays .
- Apoptosis Assays: Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
- Cell Cycle Analysis: PI staining and DNA content measurement to identify G1/S or G2/M arrest .
Contradictions: Some thiadiazole derivatives show pro-apoptotic activity via caspase-3 activation, while others induce ROS-mediated necrosis; validate mechanisms using specific inhibitors (e.g., Z-VAD-FMK for caspases) .
Q. What structural modifications enhance bioactivity or metabolic stability?
Methodological Answer:
- Substituent Optimization:
- Metabolic Stability:
- Fluorination (e.g., -F at para positions) reduces oxidative metabolism in liver microsomes .
- Replace thiadiazole with oxadiazole to modulate solubility and plasma protein binding .
Data-Driven Example: Analogues with 3,4-dihydroxyphenyl substituents show improved antioxidant activity (IC₅₀ = 8–12 µM in DPPH assays) but reduced bioavailability .
Q. How do researchers resolve contradictions in reported biological data?
Methodological Answer:
Q. What crystallization strategies yield high-quality single crystals for X-ray analysis?
Methodological Answer:
- Solvent Selection: Use mixed solvents (e.g., CH₃OH/CHCl₃) for slow evaporation at 4°C .
- Intermolecular Interactions:
- Classical H-Bonds: N–H⋯N/O interactions stabilize dimeric structures (e.g., centrosymmetric dimers with R₂²(8) motifs) .
- Non-Classical Interactions: C–H⋯F/O bonds enhance packing efficiency .
Example: The title compound forms monoclinic crystals (space group P2₁/c) with Z = 4 and unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
